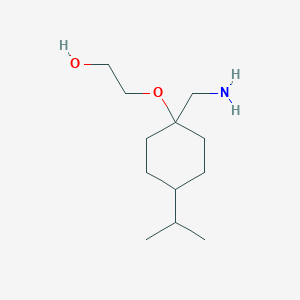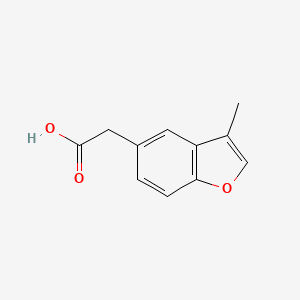
3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a trifluoromethyl ketone group
Métodos De Preparación
The synthesis of 3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 3-bromo-4-fluorobenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{3-Bromo-4-fluorobenzene} + \text{Trifluoroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism by which 3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar compounds to 3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one include:
- 3-Bromo-4-fluorophenylacetic acid
- 3-Bromo-4-fluorophenylboronic acid
- 3-Bromo-4-fluorophenylmethanamine
These compounds share the bromine and fluorine-substituted phenyl ring but differ in their functional groups. The uniqueness of this compound lies in its trifluoromethyl ketone group, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C9H5BrF4O |
|---|---|
Peso molecular |
285.03 g/mol |
Nombre IUPAC |
3-(3-bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C9H5BrF4O/c10-6-3-5(1-2-7(6)11)4-8(15)9(12,13)14/h1-3H,4H2 |
Clave InChI |
ZMKMRCRMEFPYDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(=O)C(F)(F)F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Trifluoromethoxy)phenyl]propanal](/img/structure/B13557553.png)








![3-[2-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B13557606.png)



![tert-butylN-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13557653.png)
